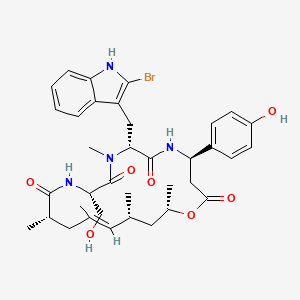

Jaspamide E

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H45BrN4O7 |

|---|---|

Molecular Weight |

725.7 g/mol |

IUPAC Name |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O7/c1-20-14-21(2)16-23(4)48-32(44)18-29(24-10-12-25(43)13-11-24)39-35(46)31(17-27-26-8-6-7-9-28(26)38-33(27)37)41(5)36(47)30(19-42)40-34(45)22(3)15-20/h6-14,21-23,29-31,38,42-43H,15-19H2,1-5H3,(H,39,46)(H,40,45)/b20-14+/t21-,22-,23-,29+,30-,31+/m0/s1 |

InChI Key |

DHQOFPFBUAFCRJ-GFUVCHAISA-N |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Synonyms |

jaspamide E jasplakinolide E |

Origin of Product |

United States |

Biosynthesis of Jaspamide and Its Analogues

Hypothesized Biosynthetic Pathways

The construction of the jaspamide scaffold is accomplished by large, multi-domain enzymatic complexes known as megasynthases. beilstein-journals.org The pathway follows an assembly-line logic, where a polyketide backbone is first synthesized and subsequently elongated and modified by the incorporation of specific amino acid units.

The biosynthesis of jaspamide initiates on a Type I Polyketide Synthase (PKS) assembly line. figshare.comwikipedia.org This system is responsible for constructing the non-peptide polypropionate portion of the molecule. The process involves the sequential condensation of simple carboxylic acid building blocks. researchgate.net The starter unit is typically an acetyl-CoA or propionyl-CoA, which is then extended by the addition of extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.orgresearchgate.net The jas gene cluster identified in symbiotic bacteria contains the PKS genes that encode the necessary enzymatic domains—such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—to perform these iterative condensations and create the characteristic trimethylated polyketide chain of jaspamide. figshare.com

Following the synthesis of the polyketide segment, the intermediate is passed to a Non-Ribosomal Peptide Synthetase (NRPS) system. figshare.com This modular enzymatic complex is responsible for incorporating the three amino acid residues found in the jaspamide core: alanine (B10760859), a modified tryptophan, and β-tyrosine. researchgate.net NRPS modules are organized to select, activate, and link amino acids. Key domains involved in this process are:

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate. rsc.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid as a thioester.

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. rsc.org

The jas gene cluster possesses an NRPS region that is homologous to the well-characterized chondramide biosynthetic cluster, indicating a conserved mechanism for peptide assembly. figshare.com

Polyketide Synthase (PKS) Involvement

Precursor Incorporation Studies

While direct feeding studies on jaspamide itself are limited, significant insights have been gained from analyzing its structure and through homology to related biosynthetic pathways, such as that of the chondramides. researchgate.netresearchgate.net The precursors are inferred to be standard metabolic building blocks.

The identified precursors for the core jaspamide structure are detailed in the table below.

| Component | Precursor Molecule | Biosynthetic Origin |

| Polyketide Chain | Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Fatty Acid & Polyketide Metabolism wikipedia.orgresearchgate.net |

| Alanine residue | L-Alanine | Amino Acid Metabolism researchgate.netwikipedia.org |

| β-Tyrosine residue | L-Tyrosine | Amino Acid Metabolism researchgate.netnih.gov |

| 2-Bromoabrine residue | L-Tryptophan | Amino Acid Metabolism researchgate.netnih.gov |

The formation of the unusual (R)-β-tyrosine is particularly notable. Studies on the homologous chondramide pathway have shown that it is synthesized directly from L-tyrosine via the action of a tyrosine aminomutase enzyme. researchgate.netnih.gov This enzyme isomerizes the standard α-amino acid to its β-amino counterpart before its incorporation by the NRPS machinery. nih.govnih.gov

Enzymatic Transformations and Post-Assembly Modifications

The structural complexity and diversity of jaspamide and its analogues arise from extensive modifications that occur both during and after the assembly of the polyketide-peptide backbone. These transformations are carried out by specialized tailoring enzymes encoded within the biosynthetic gene cluster.

A key feature of Jaspamide E and the parent compound jaspamide is the presence of a 2-bromoabrine unit, which is a brominated tryptophan derivative. researchgate.net This modification is catalyzed by a flavin-dependent halogenase. The cloning and characterization of the biosynthetic gene cluster for chondramide, a structurally similar compound, revealed the presence of a previously unknown tryptophan-2-halogenase. nih.gov This enzyme is responsible for the regiospecific bromination at the C-2 position of the tryptophan indole (B1671886) ring. It is hypothesized that a homologous enzyme performs this critical step in jaspamide biosynthesis, utilizing bromide ions present in the marine environment.

Jaspamide contains two additional non-standard amino acid features: N-methylation and a D-configured amino acid. researchgate.net The 2-bromoabrine residue is both N-methylated and exists as a D-isomer. These modifications are common in NRPS pathways and are typically introduced by specific domains within the NRPS modules.

N-Methylation: This is carried out by an N-methyltransferase (MT) domain, which uses S-adenosyl methionine (SAM) as a methyl donor to modify the amino group of the tryptophan residue.

Racemization: The conversion of the L-tryptophan precursor to the D-isomer found in the final molecule is catalyzed by an epimerization (E) domain. researchgate.net This domain acts on the amino acid after it has been loaded onto the PCP domain, inverting its stereochemistry before it is incorporated into the growing peptide chain.

The combination of these enzymatic modifications contributes significantly to the unique structure and potent biological activity of the jaspamide family of natural products.

Oxidation and Derivatization of Tryptophan/β-Tyrosine Residues

The structural diversity within the jaspamide family of cyclodepsipeptides is significantly enhanced by modifications to the aromatic amino acid residues: 2-bromo-N-methyl-L-tryptophan (also known as 2-bromoabrine) and (R)-β-tyrosine. These modifications, occurring as oxidative transformations or derivatizations, play a crucial role in the bioactivity of the resulting analogues. Research into naturally occurring and synthetic analogues has revealed that while the core structure is important, alterations to these specific residues can modulate the compound's potency and interaction with its biological targets.

Tryptophan Residue Modifications

The tryptophan-derived unit is a frequent site of enzymatic alteration in the biosynthesis of jaspamide analogues. While the parent compound, Jaspamide (Jasplakinolide), features a brominated tryptophan, a variety of other forms have been identified from natural sources like the marine sponges Jaspis splendens and Auletta spp. nih.gov.

A study of jasplakinolide (B32604) analogues led to the isolation of five distinct compounds that are oxidized tryptophan derivatives. nih.gov. One of the most unique modifications is the formation of a quinazoline (B50416) derivative, identified as jasplakinolide T. nih.gov. Another significant alteration is the creation of a benzoxazinone (B8607429) moiety from the tryptophan precursor, found in jasplakinolide P. nih.gov.

Generally, the oxidation or derivatization of the tryptophan residue is detrimental to the high potency of the molecule. researchgate.netnih.gov. For instance, extensive oxidation of the tryptophan moiety has been described as "ruinous to nM activity". nih.gov. However, the influence of these modifications on bioactivity is not uniform. Jaspamide P, which possesses a modified methylabrine (tryptophan derivative) residue, was still found to exhibit cytotoxic activity against certain tumor cell lines. researchgate.net.

Modifications are not limited to oxidation. The halogenation state of the tryptophan indole ring is a key point of variation. The removal or addition of halogens is tolerated, leading to analogues with varying bromination patterns or a complete lack of bromine. nih.gov.

While the specific enzymes responsible for these transformations within the jaspamide biosynthetic gene cluster have not been fully elucidated, the types of reactions observed suggest the involvement of oxygenases. In other biological systems, enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase catalyze the oxidative cleavage of the indole ring to produce N-formylkynurenine. wikipedia.orgmdpi.com. The existence of peptide-tryptophan 2,3-dioxygenases in other organisms provides a plausible enzymatic model for the modifications seen in jaspamide analogues. mdpi.com.

β-Tyrosine Residue Modifications

The (R)-β-tyrosine moiety is another critical component of the jaspamide structure that undergoes derivatization. Unlike the tryptophan residue, modifications to the β-tyrosine unit appear to be better tolerated without a complete loss of biological function. nih.gov. The β-tyrosine unit itself is considered essential for the molecule's binding to its actin target. nih.gov.

The biosynthesis of the precursor (R)-β-tyrosine has been studied in the context of chondramides, structurally similar compounds produced by myxobacteria. researchgate.net. These studies revealed that (R)-β-tyrosine is produced directly from L-tyrosine via the activity of a tyrosine aminomutase enzyme, CmdF. researchgate.net. This enzyme is part of a novel family of tyrosine aminomutases. researchgate.net. Given the structural parallels between jaspamides and chondramides, it is highly probable that a similar enzymatic pathway is responsible for producing the β-tyrosine unit in jaspamide biosynthesis. researchgate.net. Following its synthesis, the adenylation (A) domain within the non-ribosomal peptide synthetase (NRPS) machinery specifically recognizes and activates the correct (R)-β-tyrosine enantiomer for incorporation into the growing peptide chain. researchgate.net.

In contrast to the negative impact of tryptophan oxidation, further derivatization of the β-tyrosine residue can yield highly active compounds. nih.gov. A key example is the further aryl hydroxylation of the β-tyrosine ring. This modification is found in the analogue jasplakinolide V, which retains potent biological activity. nih.gov. This highlights a significant difference in the structure-activity relationship between the two aromatic residues of the jaspamide scaffold.

Interactive Data Tables

Table 1: Research Findings on Tryptophan/β-Tyrosine Modifications in Jaspamide Analogues

| Jaspamide Analogue | Modified Residue | Description of Modification | Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Jasplakinolide P | Tryptophan | Formation of a benzoxazinone moiety from the tryptophan precursor. | Retains cytotoxic activity. | nih.govresearchgate.net |

| Jasplakinolide T | Tryptophan | Formation of a unique quinazoline derivative. | Data on specific potency not detailed, part of a group of oxidized derivatives. | nih.gov |

| Jasplakinolide V | β-Tyrosine | Additional aryl hydroxylation on the β-tyrosine residue. | Activity is retained; less detrimental than tryptophan oxidation. | nih.gov |

| General Oxidized Analogues | Tryptophan | General oxidation of the brominated tryptophan group. | Generally decreases potency. | nih.govresearchgate.net |

| De-bromo Analogues | Tryptophan | Removal of bromine from the tryptophan residue. | Tolerated modification. | nih.gov |

Table 2: Potential Enzymes in Tryptophan and β-Tyrosine Biosynthesis and Derivatization

| Enzyme Class | Proposed Function in Jaspamide Pathway | Evidence/Analogy | Reference |

|---|---|---|---|

| Tyrosine Aminomutase (e.g., CmdF) | Catalyzes the conversion of L-tyrosine to (R)-β-tyrosine. | Confirmed in the biosynthesis of the structurally similar chondramides. | researchgate.net |

| Adenylation (A) Domain | Selects and activates (R)-β-tyrosine for incorporation. | Demonstrated preference for (R)-β-tyrosine in the chondramide pathway. | researchgate.net |

| Oxygenases (e.g., Dioxygenases) | Catalyze oxidation of the tryptophan residue to form derivatives like quinazolines or benzoxazinones. | Speculative; based on the types of chemical structures observed and known enzyme functions. | nih.govwikipedia.orgmdpi.com |

| Halogenase | Catalyzes the bromination of the tryptophan indole ring. | Implied by the presence of brominated analogues like the parent Jaspamide. | researchgate.netnih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Jaspamide (Jasplakinolide) |

| Jasplakinolide P |

| Jasplakinolide T |

| Jasplakinolide V |

| Chondramides |

| 2-bromo-N-methyl-L-tryptophan (2-bromoabrine) |

| (R)-β-tyrosine |

| L-tyrosine |

Total Synthesis Strategies and Chemical Modifications of Jaspamide and Its Analogues

Historical Development of Total Synthesis Approaches for Jaspamide (Jasplakinolide)

The journey to conquer the intricate architecture of Jaspamide began shortly after its isolation and structure elucidation in the mid-1980s. nih.govclockss.org The first total synthesis was reported by Grieco and colleagues in 1988, a landmark achievement that paved the way for numerous subsequent synthetic endeavors. acs.org These early efforts were crucial in establishing the feasibility of constructing such a complex molecule and laid the groundwork for the development of more refined and efficient synthetic routes.

The historical progression of Jaspamide synthesis reflects the broader advancements in synthetic organic chemistry. Early syntheses often relied on classical methods, while later approaches have incorporated more modern and powerful reactions, such as ruthenium-catalyzed ring-closing metathesis, to enhance efficiency and stereocontrol. The development of various synthetic routes has not only provided access to the natural product itself but has also enabled the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. nih.gov

Macrolactonization-Centered Strategies

A significant number of the total syntheses of Jaspamide have employed a macrolactonization strategy to form the macrocycle. researchgate.netingentaconnect.com This approach involves the formation of the ester bond within the 19-membered ring as the final ring-closing step. The linear precursor for this cyclization is a seco-acid, which contains a terminal carboxylic acid and a hydroxyl group at the appropriate positions.

One of the most frequently used methods for this transformation is the Yamaguchi macrolactonization. nih.govacs.org This procedure typically involves treating the seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) to form a mixed anhydride. This highly activated intermediate then undergoes intramolecular cyclization upon the addition of 4-dimethylaminopyridine (B28879) (DMAP). clockss.org The success of this reaction is often dependent on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Other macrolactonization reagents and protocols have also been successfully applied. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) has been reported. clockss.org The choice of the specific macrolactonization conditions is critical and is often optimized to maximize the yield of the desired macrocycle while minimizing side reactions such as epimerization or dimerization.

Alternative Macrocycle Formation Methods

A powerful and more contemporary alternative to macrolactonization for the construction of the Jaspamide macrocycle is ruthenium-catalyzed ring-closing metathesis (RCM). researchgate.netingentaconnect.comorganic-chemistry.org This method involves the formation of a carbon-carbon double bond to close the ring, typically between two terminal alkene functionalities strategically placed within the linear precursor. The development of well-defined and functional-group-tolerant ruthenium catalysts, such as the Grubbs catalysts, has made RCM a highly attractive and versatile tool in complex molecule synthesis. organic-chemistry.orgresearchgate.net

In the context of Jaspamide synthesis, the RCM approach offers several advantages. It can often be performed under milder conditions than macrolactonization and can be less susceptible to certain side reactions. The linear precursor for RCM is a diene, which can be assembled using a variety of synthetic methods. One notable strategy involves the solid-phase synthesis of the linear peptide chain, which can streamline the preparation of the RCM precursor. researchgate.netingentaconnect.com

The success of the RCM reaction is dependent on several factors, including the choice of catalyst, the solvent, and the concentration. The geometry of the resulting double bond (E/Z selectivity) is also an important consideration and can be influenced by the catalyst and the structure of the diene precursor. organic-chemistry.org Following the successful ring closure, the newly formed double bond may be retained in the final product or, if desired, can be reduced to a single bond.

Another key strategy for the cyclization of the Jaspamide ring is macrolactamization, which involves the formation of an amide bond. nih.gov This approach is a common strategy in the synthesis of cyclic peptides and has been successfully applied to Jaspamide and its analogues. nih.govmdpi.com In this case, the linear precursor is an amino acid with a free N-terminus and a free C-terminus, which are coupled to form the macrocyclic amide.

Various peptide coupling reagents can be employed to facilitate the macrolactamization reaction. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Commonly used reagents include BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and DPPA (diphenylphosphoryl azide). nih.gov As with macrolactonization, macrolactamization is typically carried out under high-dilution conditions to promote the desired intramolecular reaction.

The choice of the macrolactamization site can be strategically selected. For example, the amide bond can be formed between two of the amino acid residues in the tripeptide portion of the molecule. The efficiency of the macrolactamization can be influenced by the specific amino acids being coupled, as their steric and electronic properties can affect the rate and yield of the cyclization.

Ruthenium-Catalyzed Ring Closing Metathesis (RCM)

Stereoselective Synthesis of Key Intermediates

The synthesis of the complex polyketide fragment, (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, is a critical and challenging aspect of the total synthesis of Jaspamide. This fragment contains multiple stereocenters and a specific double bond geometry, all of which must be controlled precisely.

A variety of stereoselective methods have been developed to construct this key intermediate. One common approach utilizes chiral auxiliaries, such as the Evans oxazolidinone, to control the stereochemistry of alkylation reactions that install the methyl groups. researchgate.net Another powerful tool is the Ireland-Claisen rearrangement, which can be used to set the stereochemistry of both the methyl-bearing carbon and the double bond geometry simultaneously. researchgate.netingentaconnect.com

Aldol (B89426) reactions are also frequently employed to create the carbon-carbon bonds and set the stereochemistry of the hydroxyl and methyl groups. nih.govacs.org The use of chiral catalysts or chiral starting materials in these reactions is essential for achieving the desired enantioselectivity. Furthermore, diastereoselective reductions are often necessary to establish the correct stereochemistry of the hydroxyl group at the C8 position. The specific combination and sequence of these reactions vary between different synthetic routes, reflecting the ingenuity of synthetic chemists in tackling this complex stereochemical challenge.

(R)-2-Bromoabrine and (R)-β-Tyrosine Derivative Synthesis

The synthesis of the tripeptide unit of jaspamide and its analogs necessitates the preparation of two key non-standard amino acid derivatives: (R)-2-bromoabrine and (R)-β-tyrosine. researchgate.netingentaconnect.com

The synthesis of the (R)-2-bromoabrine component often begins with N-Boc-D-tryptophan. clockss.org A common synthetic route involves the silylation of N-Boc-D-tryptophan, followed by N-methylation of the resulting amino acid to yield a fully protected ester. clockss.org Subsequent desilylation and bromination, for instance using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide, affords the desired 2-bromo-substituted indole (B1671886) ring. clockss.org This is then hydrolyzed to the corresponding acid, providing the (R)-2-bromoabrine fragment ready for peptide coupling. clockss.org

For the (R)-β-tyrosine derivative, a frequently utilized starting material is the commercially available L-4-hydroxyphenylglycine. clockss.org The synthesis can proceed through multi-protection steps, including the protection of the amino group with a Boc group and the phenolic hydroxyl group as a silyl (B83357) ether. clockss.org The carboxylic acid is then converted to a diazoketone. clockss.org An asymmetric protocol developed by Davis and coworkers has been successfully employed for accessing key β-tyrosine derivatives. nih.gov Another approach involves an asymmetric dihydroxylation of cinnamates, followed by regioselective substitution of the resulting diol and subsequent methylation and reduction to yield the desired β-tyrosine derivatives. researchgate.net

Diastereoselective Aldol Reactions

Diastereoselective aldol reactions are a cornerstone in the construction of the polypropionate segment of jaspamides, establishing the critical stereocenters within this portion of the molecule. nih.govresearchgate.net The Evans' syn-aldol reaction is a prominent example utilized in the synthesis of jaspamide analogs. nih.gov This method allows for the creation of the syn-aldol condensation product with high diastereoselectivity. nih.govresearchgate.net

In a typical sequence, an ester-derived titanium enolate may be reacted with an appropriate aldehyde to furnish syn-aldol products. researchgate.net For instance, the aldol reaction between a dibutylboron enolate of a chloroacetyloxazolidinone and an aldehyde can produce the desired adduct with excellent yield and diastereoselectivity. williams.edu These reactions are crucial for setting the stereochemistry at key positions, which is known to be important for the biological activity of the final molecule. nih.gov The strategic application of asymmetric aldol reactions has been demonstrated in the synthesis of various complex natural products, highlighting their reliability and efficiency in stereocontrol. researchgate.netwilliams.edu

Orthoester Claisen Rearrangement

The orthoester Claisen rearrangement is another key transformation employed in the synthesis of jaspamide and its analogs, particularly for constructing the γ,δ-unsaturated ester within the polyketide portion of the molecule. nih.govlookchem.comagrisearch.cn This nih.govnih.gov-sigmatropic rearrangement is typically performed by heating an allylic alcohol with an orthoester, such as triethyl orthopropionate or triethyl orthoacetate, in the presence of a catalytic amount of a weak acid like propionic acid. nih.govwikipedia.org

This reaction effectively translates the stereochemistry of the allylic alcohol into the newly formed carbon-carbon bond, providing a high degree of stereocontrol. nih.gov The resulting ester contains the characteristic unsaturated framework and stereocenters found in the natural product. nih.govingentaconnect.com The efficiency and stereospecificity of the orthoester Claisen rearrangement make it a powerful tool in the total synthesis of complex natural products like jaspamide. nih.govwikipedia.orgrsc.org

Synthesis of Jaspamide E and Other Analogues through Strategic Modifications

One common approach involves modifying the phenolic hydroxyl group of the β-tyrosine residue. nih.gov For example, replacing it with a methoxy (B1213986) group can simplify the synthesis by eliminating deprotection steps. nih.gov Other modifications include altering the substituents on the polyketide chain or changing the stereochemistry at specific centers. nih.govnih.gov For instance, analogs with variations in the methyl group at the C2 position have been synthesized to study its role in hydrophobic interactions. nih.gov

The general synthetic approach often involves the coupling of a protected tripeptide fragment with a modified 8-hydroxynonenoic acid segment, followed by deprotection and macrolactonization to form the final cyclic depsipeptide. nih.gov The flexibility of these synthetic routes enables the generation of a diverse range of analogs for biological evaluation. nih.govresearchgate.netmdpi.com

Table 1: Examples of Synthesized Jaspamide Analogues and Their Modifications

| Analogue | Modification | Rationale | Reference |

| 2 | Phenolic hydroxyl replaced with methoxy | Simplify synthesis, probe importance of hydroxyl | nih.gov |

| 3 | C2-methyl group stereochemistry altered | Investigate importance of stereochemistry for activity | nih.gov |

| 4 | C2-methyl group stereochemistry altered | Investigate importance of stereochemistry for activity | nih.gov |

| 5 | Phenolic hydroxyl replaced with hydrogen | Determine importance of a phenolic substituent | nih.gov |

| 6 | Non-N-methylated derivative | Simplify reaction scheme | nih.gov |

Generation of Non-Natural Diastereomers for Mechanistic Probes

The total synthesis of non-natural diastereomers has revealed that changes in the configuration of substituents on the polyketide portion of the molecular framework can significantly impact its ability to induce actin polymerization. nih.gov This highlights the importance of the specific spatial arrangement of these groups for biological function. The generation and biological evaluation of these stereochemical analogs provide valuable data for understanding the pharmacophore of jaspamide and for the rational design of new, potentially more potent or selective, derivatives. nih.gov

Synthetic Strategies for Investigating Specific Structural Features

Modifications of Phenolic Hydroxyl Groups

Synthetic strategies targeting the modification of phenolic hydroxyl groups in jaspamide analogues are employed to investigate the role of this functionality in the molecule's biological activity. nih.gov These modifications can range from simple replacement with other functional groups to complete removal of the hydroxyl group. nih.gov

A common modification is the conversion of the phenolic hydroxyl to a methoxy group. nih.gov This change allows for the synthesis to begin with a commercially available starting material like p-anisaldehyde, thereby eliminating the need for protecting and deprotecting the hydroxyl group in later stages of the synthesis. nih.gov Another strategic modification involves replacing the hydroxyl group with a hydrogen atom to create an analog that completely lacks a phenolic substituent. nih.gov

The biological evaluation of these analogs provides direct insight into the importance of the phenolic hydroxyl group. For instance, comparing the activity of the methoxy-substituted analog with the parent compound and the analog lacking the phenolic substituent can reveal whether the hydroxyl group itself, or simply a substituent at that position, is critical for activity. nih.gov These types of targeted modifications are essential for building a comprehensive understanding of the structure-activity relationship of the jaspamide family of compounds. diva-portal.org

Alterations of Methyl Group Stereochemistry

The stereochemistry of the methyl groups within the polyketide backbone of jaspamide plays a crucial role in its biological activity. Synthetic studies have explored the impact of altering the stereocenters at positions C2, C13, and C15.

Research has shown that inverting the configuration of the methyl groups at both C13 and C15 in jaspamide leads to a significant, approximately 10-fold, reduction in its biological activity. nih.gov This suggests that while the natural stereochemistry is optimal, some variation can be tolerated without complete loss of function. However, the complete replacement of the methyl groups at the C-13 and C-15 positions has been described as a detrimental modification. nih.gov

The biological evaluation of these analogues revealed that alterations at the C2 position have a discernible impact on activity. For instance, an analogue lacking the C2-chiral center (by replacing the methyl group with a hydrogen) still exhibited potent activity, with an IC50 of 10 ± 10 nM against the CA46 Burkitt lymphoma human cell line. nih.gov This finding is significant as it demonstrates that the chiral complexity at this position can be reduced without a substantial loss of cytotoxicity, and it simplifies the synthetic pathway. nih.gov

| Compound/Analogue | Modification | Biological Activity Impact | Reference |

| Jaspamide Analogue | Inversion of methyl group configuration at C13 and C15 | ~10-fold loss of activity | nih.gov |

| Jaspamide Analogue | Replacement of methyl groups at C13 and C15 | Deleterious to activity | nih.gov |

| Analogue 4 | C2-methyl group replaced by hydrogen | IC50 = 10 ± 10 nM (CA46 cells), similar to Jaspamide | nih.gov |

Substitutions in the Polyketide Moiety

The polyketide moiety of jaspamide is a critical component for its biological function, and various modifications to this part of the molecule have been investigated to probe structure-activity relationships.

Studies involving semi-synthesis have demonstrated that transformations within the polyketide chain can have a profound effect on bioactivity. For example, converting the C4-C5 double bond into an epoxide or a diol was found to be detrimental to the compound's ability to inhibit the proliferation of human prostate adenocarcinoma (PC-3) cells. nih.gov Similarly, the replacement of the methyl groups within the polyketide framework is generally not well-tolerated, leading to a decrease in cytotoxic effects. nih.gov The simplification of the polyketide section to a more synthetically accessible, but structurally less complex, form has also been shown to be unfavorable for biological activity. mdpi.com

Despite the sensitivity of the polyketide region to modification, some changes have yielded highly potent compounds. The natural products Jaspamide B and Jaspamide C are examples of derivatives with modified polyketide portions. ird.fr Jaspamide B features a conjugated enone system, while Jaspamide C has a saturated ketone at the corresponding position. Both compounds exhibited significant cytotoxicity against the NSCLC-N6 human tumor cell line, with IC50 values of 3.3 µg/mL and 1.1 µg/mL, respectively. ird.fr For comparison, the parent jaspamide showed an IC50 of 0.36 µg/mL in the same assay. ird.fr

The synthesis of analogues with altered polyketide chains often leverages versatile and convergent synthetic strategies. These routes allow for the introduction of diversity at various stages. For instance, a total synthesis approach might involve the separate construction of the tripeptide and the polyketide fragments, which are then coupled and cyclized. ingentaconnect.com Modifications to the polyketide building blocks before the coupling step enable the creation of a range of analogues. ingentaconnect.comuni-tuebingen.de

| Compound | Polyketide Modification | Cytotoxicity (NSCLC-N6) | Reference |

| Jaspamide B | Conjugated enone system | IC50 = 3.3 µg/mL | ird.fr |

| Jaspamide C | Saturated ketone | IC50 = 1.1 µg/mL | ird.fr |

| Jaspamide | Unmodified | IC50 = 0.36 µg/mL | ird.fr |

| Jaspamide Analogue | Transformation of double bond to epoxide or diol | Detrimental to activity | nih.gov |

Replacement of Ester Bonds with Amide Bonds

The replacement of the ester linkage in the macrocyclic structure of jaspamide with a more stable amide bond has been explored as a strategy to create analogues with potentially improved metabolic stability. This modification transforms the cyclodepsipeptide into a macrolactam.

The synthesis of a macrolactam analogue of jaspamide has been reported, representing a significant structural departure from the natural product. nih.gov The synthetic route for this type of analogue requires a different strategy for the formation of the key building blocks. For instance, the hydroxy acid component of the polyketide is replaced with a corresponding amino acid. The synthesis of this amino acid fragment can be achieved from a protected alcohol precursor via mesylation, azide (B81097) substitution, Staudinger reduction of the azide to an amine, and subsequent protection. nih.gov This modified fragment is then incorporated into the linear precursor for final macrolactamization. nih.gov

Biological Mechanisms of Action of Jaspamide E and Analogues

Actin Cytoskeleton Interaction

Jaspamide E and its analogues, such as the well-studied Jasplakinolide (B32604), exert their potent biological effects primarily through their interaction with the actin cytoskeleton. This interaction leads to a cascade of cellular events stemming from the altered dynamics of actin filaments.

Stabilization of Filamentous Actin (F-actin)

This compound is a potent stabilizer of filamentous actin (F-actin). nih.gov This stabilization effect is a hallmark of the Jasplakinolide family of cyclodepsipeptides and is central to their cytotoxic activity. nih.govnih.gov By binding to F-actin, this compound and its congeners prevent the depolymerization of actin filaments, a process crucial for the dynamic nature of the cytoskeleton. biorxiv.org This activity is similar to that of phalloidin (B8060827), another well-known F-actin stabilizing agent. biorxiv.org The stabilization of F-actin disrupts the delicate equilibrium between actin monomers (G-actin) and polymers (F-actin), which is essential for numerous cellular functions. nih.govuni-muenchen.de Studies have shown that this stabilizing interaction is specific to the polymerized form of actin, with no significant binding to globular G-actin. nih.gov The enhanced stability of the actin filaments makes them resistant to the normal cellular depolymerization machinery. biorxiv.org

Disruption and Reorganization of Microfilaments in Mammalian Cells

The stabilization of F-actin and promotion of its assembly by this compound and its analogues lead to a profound disruption and reorganization of the microfilament network in mammalian cells. nih.govmolbiolcell.orgebi.ac.uk Instead of the typical, well-organized fibrous network of actin, treatment with these compounds induces the formation of irregular actin aggregates or focal masses within the cytoplasm. ashpublications.orgnih.govdntb.gov.ua This dramatic reorganization is a direct consequence of the hyperstabilization of actin filaments, which interferes with the normal processes of filament turnover, branching, and treadmilling. researchgate.net The resulting disorganized actin cytoskeleton is unable to support essential cellular processes that rely on dynamic actin structures, such as cell motility, cytokinesis, and the maintenance of cell shape. nih.govresearchgate.net This disruption of the microfilament architecture is a key element of the cytotoxic effects observed for this compound and related compounds. nih.govebi.ac.uk

Binding Site Analysis on Actin Polymer

Analysis of the binding site of this compound and its analogues on the actin polymer reveals that they share a binding site with phalloidin. biorxiv.orgmolbiolcell.org Competitive binding assays have shown that Jasplakinolide, a close analogue of this compound, inhibits the binding of fluorescently labeled phalloidin to F-actin, indicating that they bind to the same or overlapping sites. nih.govmolbiolcell.orgnih.gov This binding site is located within a groove on the surface of the F-actin filament, involving interactions with multiple actin subunits. pnas.org Cryo-electron microscopy studies have provided insights into the structural basis of this interaction, showing how these molecules can bridge adjacent actin subunits within the filament, thereby reinforcing its structure. pnas.org Although they share a binding site, subtle differences in the way this compound and phalloidin interact with F-actin may account for observed differences in the potency of their stabilizing effects. biorxiv.org

Impact on Cellular Morphology and Dynamics

The profound effects of this compound on the actin cytoskeleton translate into significant changes in cellular morphology and dynamic cellular processes.

Changes in Cell Index and Beat Amplitude in Cardiomyocytes

In the context of cardiomyocytes, this compound induces significant and detrimental changes to cellular function. Treatment of human induced pluripotent stem cell-derived cardiomyocytes with this compound leads to a dose-dependent decrease in the cell index, which is a measure of cell viability and adherence. ebi.ac.uknih.gov This indicates a cytotoxic effect on these cells.

Furthermore, this compound causes a notable decrease in the beat amplitude of spontaneously contracting cardiomyocytes. ebi.ac.uknih.govnih.gov The beat amplitude is a key indicator of cardiac contractility. nih.gov The reduction in beat amplitude suggests that the compound impairs the mechanical function of the cardiomyocytes, likely due to the disruption of the actin cytoskeleton which is fundamental to the contractile apparatus of muscle cells. These findings highlight the cardiotoxic potential of this compound. ebi.ac.uknih.gov

| Parameter | Effect of this compound | Reference |

| Cardiomyocyte Cell Index | Decrease | ebi.ac.uknih.gov |

| Cardiomyocyte Beat Amplitude | Decrease | ebi.ac.uknih.govnih.gov |

Inhibition of Cellular Ruffling and Intracellular Movement

This compound and its analogues have been shown to exert significant effects on the actin cytoskeleton, leading to the inhibition of cellular ruffling and intracellular movement. researchgate.netcornellpharmacology.orgnih.govencyclopedia.pub Studies conducted on promyelocytic HL-60 cells and human monocytes revealed that exposure to jaspamide induces a dramatic reorganization of actin. researchgate.netcornellpharmacology.org Instead of the typical fibrous network, the actin filaments form focal aggregates within the cells. researchgate.netcornellpharmacology.org

This alteration of actin organization has a direct impact on cell motility. Time-lapse photography of human monocytes treated with jaspamide demonstrated a significant reduction in cellular movement and the formation of pseudopodia when compared to untreated cells. researchgate.net The jaspamide-treated cells were less spread out on the substrate, indicating an inhibition of the cellular machinery responsible for movement and changes in cell shape. researchgate.net This inhibition of ruffling and intracellular movement is a direct consequence of the stabilization of F-actin, which prevents the dynamic reorganization required for these processes. researchgate.netcornellpharmacology.org Interestingly, while cellular movement is inhibited, other actin-dependent processes such as phagocytosis and oxidative burst appear to be unaffected by jaspamide treatment in these cell types. researchgate.netcornellpharmacology.org

Effects on Cell Cycle Progression (e.g., G2/M phase arrest)

The disruption of actin dynamics by compounds like jaspamide has been linked to effects on cell cycle progression, specifically an arrest in the G2/M phase. nih.govspandidos-publications.com While direct studies on this compound's effect on the cell cycle are limited, the known mechanism of actin stabilization provides a strong basis for its role in cell cycle arrest. nih.govresearchgate.net Actin and its associated proteins are crucial for the structural changes that occur during mitosis. researchgate.net

Research on various actin-disrupting agents has demonstrated that interference with the normal function of the actin cytoskeleton can lead to a halt in the cell cycle at the G2/M transition. nih.govspandidos-publications.com For instance, studies have shown that actin disruption can induce the phosphorylation of histone H2AX, a marker for DNA double-strand breaks, which in turn leads to G2 arrest. nih.govspandidos-publications.com This suggests that the integrity of the actin cytoskeleton is monitored by cell cycle checkpoints. Therefore, by stabilizing F-actin, this compound likely triggers a checkpoint response that prevents the cell from entering mitosis, resulting in a G2/M phase arrest. nih.govspandidos-publications.comcore.ac.uk

Modulation of Ion Channel Activity

This compound has been identified as a modulator of several types of ion channels, with a particularly pronounced effect on specific potassium and calcium channels. researchgate.netcore.ac.uk

Inhibition of Kv1.5 Ion Channels

Patch-clamp assays have demonstrated that jaspamide is a potent inhibitor of the Kv1.5 voltage-gated potassium channel. researchgate.netcore.ac.ukijbs.com In one study, a 10 μM concentration of jaspamide inhibited Kv1.5 channel activity by a striking 98.5%. researchgate.netcore.ac.uk The Kv1.5 channel is a key component of the ultra-rapid delayed rectifier current (IKur) in the human atria and plays a crucial role in atrial repolarization. core.ac.ukijbs.com The function of the Kv1.5 ion channel is dependent on an intact actin cytoskeleton, suggesting that jaspamide's inhibitory effect may be linked to its actin-stabilizing properties. core.ac.uk

Effects on Cav1.2, Cav3.2, and HCN2 Channels

In addition to its potent effect on Kv1.5, jaspamide also inhibits other ion channels, although to a lesser extent. researchgate.netcore.ac.uk These include the L-type calcium channel Cav1.2, the T-type calcium channel Cav3.2, and the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel HCN2. researchgate.netcore.ac.ukresearchgate.netashpublications.org At a concentration of 10 μM, jaspamide was found to inhibit the activity of these channels by 64.3%, 48.8%, and 41.3%, respectively. core.ac.uk These channels are also important for cardiac function, with Cav1.2 being involved in excitation-contraction coupling and Cav3.2 and HCN2 contributing to pacemaker activity. researchgate.net

Minimal Impact on Kv11.1 (hERG) Channel Activity

In contrast to its significant inhibition of other ion channels, jaspamide has been shown to have a minimal impact on the activity of the Kv11.1 (hERG) potassium channel. researchgate.netcore.ac.uk The same 10 μM concentration of jaspamide that potently blocked Kv1.5 resulted in only a 4.2% inhibition of the hERG channel. core.ac.uk The hERG channel is critical for ventricular repolarization, and its blockade can lead to serious cardiac arrhythmias. The low level of hERG inhibition by jaspamide is a notable aspect of its ion channel activity profile. researchgate.netcore.ac.uk

Below is an interactive data table summarizing the inhibitory effects of Jaspamide on various ion channels.

| Ion Channel | % Inhibition by 10 µM Jaspamide | Reference |

| Kv1.5 | 98.5% | researchgate.netcore.ac.uk |

| Cav1.2 | 64.3% | core.ac.uk |

| Cav3.2 | 48.8% | core.ac.uk |

| HCN2 | 41.3% | core.ac.uk |

| Kv11.1 (hERG) | 4.2% | core.ac.uk |

Apoptosis Induction Pathways

Jaspamide has been shown to induce apoptosis, or programmed cell death, in various transformed cell lines. The underlying mechanism appears to involve a caspase-3-like protease-dependent pathway.

Studies on human Jurkat T cells revealed that treatment with jasplakinolide, a jaspamide analogue, led to characteristic signs of apoptosis, including chromatin condensation and the cleavage of DNA at internucleosomal regions. Further investigation into the molecular pathway showed a time-dependent increase in the activity of caspase-3-like proteases in the cytosolic extracts of these cells. The induction of apoptosis by jasplakinolide could be prevented by pretreating the cells with caspase inhibitors such as zVAD-fmk and DEVD-CHO. This indicates that the activation of this caspase cascade is a critical step in the apoptotic process initiated by jaspamide. Interestingly, transformed cell lines appear to be more susceptible to jaspamide-induced apoptosis than normal, non-transformed cells.

The intrinsic pathway of apoptosis, often involving the mitochondria, is a likely contributor to jaspamide's effects. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to the execution of the apoptotic program.

Induction of Apoptotic Events

This compound, a cyclodepsipeptide isolated from marine sponges, and its analogues are recognized for their ability to induce programmed cell death, or apoptosis. nih.govnih.gov This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, DNA fragmentation, and the activation of key executioner enzymes. mdpi.comcellsignal.com

The apoptotic process induced by jasplakinolide (also known as jaspamide) involves the activation of a caspase-3-like protease-dependent pathway. nih.gov Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. cellsignal.com Specifically, initiator caspases, upon receiving pro-apoptotic signals, cleave and activate effector caspases, such as caspase-3. cellsignal.com Activated caspase-3 is responsible for cleaving numerous cellular proteins, leading to the characteristic hallmarks of apoptosis. cellsignal.comresearchgate.net

Studies have shown that treatment with jasplakinolide leads to a significant increase in caspase-3-like activity in a time-dependent manner. nih.gov This activation is crucial for the progression of apoptosis, as the use of caspase inhibitors can prevent the induction of apoptosis by jasplakinolide. nih.gov The cleavage of cytoskeletal proteins like gelsolin by caspases can result in cell shrinkage and membrane blebbing. waocp.org Furthermore, caspase-3 is essential for the fragmentation of DNA, a key feature of apoptosis. waocp.orgnih.gov It activates a nuclease called caspase-activated DNase (CAD) by cleaving its inhibitor, leading to the degradation of chromosomal DNA. waocp.org

In some cell lines, such as the human promyelocytic leukemia cell line HL-60, jasplakinolide-induced apoptosis is also associated with the de novo synthesis and surface expression of neutral endopeptidase (NEP)/CD10. nih.gov The expression of CD10 appears to be linked to the induction of programmed cell death by jaspamide in these cells. nih.gov

It has been observed that transformed or cancerous cell lines are more susceptible to apoptosis induced by jasplakinolide compared to normal, non-transformed cells. nih.gov

Key Apoptotic Events Induced by this compound and Analogues:

| Event | Description | Reference |

| Cell Shrinkage | Reduction in cell volume. A common morphological change during apoptosis. | mdpi.comcellsignal.com |

| Membrane Blebbing | The cell membrane bulges out into protrusions. This is a result of the breakdown of the cytoskeleton by caspases. | mdpi.comcellsignal.comwaocp.org |

| DNA Fragmentation | The cleavage of nuclear DNA into smaller fragments. This is a hallmark of apoptosis, mediated by caspase-activated DNase. | nih.govmdpi.comnih.gov |

| Caspase-3 Activation | The activation of this key executioner caspase is a central event in the apoptotic pathway induced by jaspamides. | nih.govcellsignal.com |

Other Observed Biological Activities (Mechanistic Focus)

Antifungal Mechanisms (e.g., against Candida albicans)

Jaspamide and its analogues have demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans. ebi.ac.uk Jasplakinolide is reported to be fungicidal against C. albicans. ebi.ac.uk

The primary mechanism of antifungal action for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by targeting the synthesis of ergosterol, a crucial component of the membrane. mdpi.comnih.gov While the precise mechanism of jaspamide's antifungal activity is not fully elucidated in the provided context, the disruption of the actin cytoskeleton is a known effect of this compound. nih.gov The actin cytoskeleton is vital for various cellular processes in fungi, including cell wall synthesis, morphogenesis (such as the transition to the hyphal form in C. albicans, a key virulence factor), and endocytosis. nih.gov By stabilizing F-actin, jaspamides could interfere with these essential functions, leading to growth inhibition and cell death.

Another potential mechanism for antifungal peptides is the induction of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, ultimately leading to cell death. nih.gov Some antifungal peptides exert their effects by disrupting mitochondrial function and causing an imbalance in ion homeostasis. nih.gov

Insecticidal Properties

Jaspamide has been identified as having insecticidal properties. springernature.comresearchgate.net The mechanisms of action for insecticides can be broadly categorized into several types, including gastric poisoning, contact killing, fumigation, and systemic action. rayfull.net

Given that jaspamide is a cyclodepsipeptide that affects the actin cytoskeleton, its insecticidal activity likely stems from its ability to disrupt essential cellular processes in insects upon ingestion or contact. nih.govcapes.gov.br The disruption of microfilaments can interfere with cell division, motility, and the structural integrity of cells and tissues, leading to lethal effects. The specific molecular targets and pathways affected in insects by jaspamide are an area for further investigation. Some marine sponge extracts have shown larvicidal and insecticidal activity against various insect species. researchgate.net

Anthelmintic Activities

Jaspamide and related compounds from Jaspis sponges have also been shown to possess anthelmintic activity, meaning they can act against parasitic worms (helminths). researchgate.netmdpi.com

The mechanisms of action for anthelmintic drugs are diverse and often target the parasite's neuromuscular system, cellular integrity, or metabolic processes. msdvetmanual.com For example, some anthelmintics cause paralysis of the worm by acting as agonists at nicotinic acetylcholine (B1216132) receptors, leading to sustained muscle contraction. msdvetmanual.com Others disrupt microtubule formation within the parasite's cells, affecting nutrient absorption and other vital functions. msdvetmanual.com

The ability of jaspamide to interfere with the actin cytoskeleton could be a key factor in its anthelmintic properties. nih.gov The musculature and other tissues of helminths rely on a functional actin cytoskeleton for movement, feeding, and reproduction. By disrupting this critical cellular component, jaspamide could lead to paralysis and death of the parasite.

Structure Activity Relationship Sar Studies of Jaspamide E and Analogues

Correlation between Structural Modifications and Actin Disruption Activity

The potent cytotoxicity of jaspamide and its analogues is intrinsically linked to their ability to disrupt the cellular actin cytoskeleton. nih.govresearchgate.net SAR studies consistently demonstrate that the biological activity of these compounds, including their effects on cancer cell proliferation, tracks closely with their anti-microfilament activity. nih.gov Analogues that lose their ability to induce actin polymerization or stabilization also show a marked decrease in cytotoxicity. nih.govnih.gov This strong correlation underscores that structural modifications to the jaspamide scaffold directly impact its interaction with F-actin, which is considered its primary molecular target. nih.govnih.gov Inactive analogues are often the result of structural changes at the actin-binding site, rendering them unable to effectively stabilize actin filaments. nih.govresearchgate.netresearchgate.net

Influence of Polyketide Moiety Alterations on Biological Activity

The polyketide portion of jaspamide is a critical contributor to its biological function, and alterations in this region are generally not well-tolerated. nih.gov

Double Bond Modifications : Transforming the C11-C12 double bond within the polyketide chain into an epoxide or a diol has been shown to be detrimental to biological activity. nih.gov Similarly, migrating this double bond to an exocyclic position also leads to a significant loss of potency. nih.gov However, minor modifications, such as altering the E/Z geometry of the C11-C12 double bond, have only a small effect on activity. nih.gov

Enone Functionality : The introduction of a conjugated enone functionality in the polyketide fragment, as seen in Jaspamide B, results in a compound with potent cytotoxicity, although slightly less than the parent jaspamide. ird.fr The subsequent reduction of this enone to a hydroxyl group in Jaspamide C further modifies the activity profile. ird.fr This indicates that while some modifications in the polyketide region are tolerated, they can modulate the degree of cytotoxicity. researchgate.net

Role of Tryptophan and β-Tyrosine Residues (e.g., bromination, oxidation, derivatization)

The amino acid residues, particularly the unusual N-methyl-2-bromotryptophan and β-tyrosine, are paramount for jaspamide's activity.

β-Tyrosine : This residue is considered essential for binding to the actin target. nih.gov Replacing its phenolic hydroxyl group with a hydrogen atom causes a 10-fold decrease in activity, while replacement with a methoxy (B1213986) group only slightly decreases potency. nih.gov This highlights the importance of a hydrogen bond-donating or -accepting group at this position.

Tryptophan : Modifications to the tryptophan residue are generally poorly tolerated. nih.gov

Bromination : The bromine atom on the indole (B1671886) ring influences potency. Jaspamide Q, the debromo analogue, and Jaspamide R, a dibromo analogue, both exhibit potent cytotoxicity, indicating that while the natural 2-bromo substitution is not strictly required, the halogenation pattern can modulate activity. nih.gov

N-methylation : Removal of the N-methyl group on the tryptophan residue decreases potency. nih.govnih.gov

Oxidation/Derivatization : Oxidation or other significant derivatizations of the tryptophan indole ring lead to a decrease in potency. researchgate.netnih.gov However, some complex modifications, such as the formation of a 4-methoxy-1,3-benzoxazine-2-one system seen in Jaspamide P, can result in analogues that retain significant cytotoxic activity. researchgate.netmdpi.com

The table below details the effects of modifications to the amino acid residues.

| Modification | Analogue Example | Effect on Biological Activity | Reference(s) |

| β-Tyrosine | |||

| Essential for activity | All analogues | Essential for actin binding | nih.gov |

| OH replaced with H | Synthetic analogue 5 | 10-fold decrease in activity | nih.gov |

| OH replaced with OMe | Synthetic analogue | Slight decrease in activity | nih.gov |

| Tryptophan | |||

| Removal of N-methyl group | Synthetic analogue 6 | Decreased potency | nih.govnih.gov |

| Debromination | Jaspamide Q | Retains potent activity | nih.gov |

| Dibromination | Jaspamide R | Retains potent activity | nih.gov |

| Oxidation/Derivatization | Jasplakinolides P, etc. | Generally decreases potency, but some active analogues exist | researchgate.netnih.govresearchgate.net |

Impact of Amino Acid Insertions and Replacements (e.g., Alanine (B10760859) for Serine, Glycine for Alanine)

The specific nature and sequence of the amino acids within the macrocycle are important, though some flexibility exists.

Alanine Replacement : Replacing the alanine residue with a serine does not significantly decrease potency. researchgate.netnih.gov This suggests that the small methyl side chain of alanine is not critical and can be substituted with a hydroxymethyl group without a major loss of activity. Replacing the alanine side chain's methyl group with a hydrogen (i.e., replacing Ala with Glycine) was also explored to probe conformational flexibility. nih.gov

Amino Acid Insertions : Expanding the peptide backbone by inserting additional amino acids into the polyketide synthase (PKS) segment has been shown to be a deleterious change, significantly reducing biological activity. nih.gov

Contribution of the Macrocyclic Core to Activity

The 19-membered macrocyclic ring structure is a key contributor to the biological activity of jaspamide. biomolther.org The ring constrains the molecule into a specific three-dimensional conformation necessary for effective binding to F-actin.

Ring Opening : Open-chain derivatives (seco-jaspamides) are significantly less potent, demonstrating that the cyclic structure is a primary requirement for high activity. researchgate.net

Depsipeptide vs. Amide Bond : The macrolactone (depsipeptide) bond between the C-terminus of the polyketide and the β-tyrosine hydroxyl group is important for maintaining biological activity. Synthetic analogues where this ester linkage is replaced with a more stable amide bond (cycloamides) show substantially reduced activity, with high IC50 values. nih.gov This indicates the specific nature of the depsipeptide bond is crucial, possibly for adopting the correct bioactive conformation or for its interactions within the binding pocket. nih.govresearchgate.net

Stereochemical Determinants of Biological Activity

The biological activity of jaspamide is highly dependent on its specific stereochemistry.

C-9 Configuration : The natural S-configuration at the C-9 alanine residue is required for optimal activity. nih.gov

Polyketide Stereocenters : The stereochemistry of the substituents on the polyketide portion of the molecule is critical. Total synthesis of non-natural diastereomers revealed a high sensitivity of cytotoxic action and actin polymerization ability to changes in the configuration of these substituents. nih.gov

C-13/C-15 Configuration : As noted earlier, while the methyl groups at C-13 and C-15 are important, inversion of their stereochemistry leads to only a 10-fold loss in activity, suggesting some conformational flexibility is tolerated in this region. nih.gov

C-2 Stereochemistry : The stereochemistry of the methyl group at the C-2 position of the polyketide is not critical to its hydrophobic interactions in the F-actin binding site. nih.gov

Identification of Key Pharmacophoric Elements

The cytotoxic and actin-stabilizing activities of Jaspamide E and its analogues are intrinsically linked to their specific structural features. Through extensive structure-activity relationship (SAR) studies, researchers have identified several key pharmacophoric elements that are crucial for their biological function. These elements collectively contribute to the molecule's ability to bind to its biological target, F-actin, and exert its potent effects. The primary mechanism of action for the cytotoxic effects of many jaspamide analogues is the disruption of the actin cytoskeleton. researchgate.netnih.gov

The β-Tyrosine Unit: The β-tyrosine residue is considered one of the most critical components for the biological activity of jaspamides. This amino acid is essential for the molecule's interaction with its actin target. nih.gov Studies involving synthetic analogues have demonstrated that alterations to this unit lead to a substantial loss of activity. The aromatic ring and the hydroxyl group of the β-tyrosine are thought to be involved in key binding interactions within the actin filament.

The Alanine and N-Methyltryptophan Residues: The other two amino acids in the tripeptide unit, alanine and a modified tryptophan (often a bromo- or N-methyl-bromoabrine), also contribute to the pharmacophore. The nature of the substitution on the tryptophan ring, such as the presence and position of bromine, can modulate the cytotoxic potency. mdpi.com For example, jaspamides Q and R, which differ in the bromination pattern of the abrine (B1665380) residue, both exhibit potent cytotoxic activities. mdpi.com Removal of the N-methyl group from the tryptophan residue has been shown to decrease potency, indicating its role in the molecule's interaction with its target.

The Macrolactone Scaffold: The cyclic nature of the depsipeptide is vital for maintaining the rigid conformation necessary for biological activity. Seco-analogues (ring-opened versions) generally exhibit a significant reduction or complete loss of cytotoxicity, emphasizing the importance of the macrolide scaffold in pre-organizing the key binding elements into the correct spatial orientation. nih.gov

The following table summarizes the structure-activity relationship data for this compound and several of its key analogues, highlighting how specific structural modifications impact their cytotoxic activity against various cancer cell lines.

| Compound Name | Structural Modification from Jaspamide | Cell Line | Cytotoxicity (IC₅₀/GI₅₀) | Reference |

| Jaspamide (Jasplakinolide) | - | PC-3 | 80 nM (for actin disruption) | nih.gov |

| L5178Y | <0.1 µg/mL | mdpi.com | ||

| HeLa, HepG2 | 1.76 ± 0.02 µg/mL, 1.36 ± 0.21 µg/mL | rsc.org | ||

| Jaspamide B | Dihydroxy at C-14 and C-15 of the polyketide chain | HCT-116 | < 1 nM | nih.gov |

| This compound | Epoxide at C-14 and C-15 of the polyketide chain | - | Referred for NCI evaluation | researchgate.netebi.ac.uk |

| Jaspamide Q | Debromo analogue (lacks bromine on the tryptophan ring) | L5178Y | <0.1 µg/mL | mdpi.com |

| Jaspamide R | Dibromo analogue (two bromine atoms on the tryptophan ring) | L5178Y | <0.1 µg/mL | mdpi.com |

| Analogue 5 | Replacement of the C-8 hydroxyl group with a hydrogen atom | CA46 | ~10-fold decrease vs Jaspamide | nih.gov |

| Analogue 9 (cycloamide) | Macrolactone replaced with a cycloamide structure | CA46 | High IC₅₀ (inactive) | nih.gov |

Advanced Methodologies in Jaspamide E Research

Bioactivity-Guided Fractionation and Isolation

Bioactivity-guided fractionation is a pivotal methodology for the isolation of novel, biologically active compounds from natural sources. This process involves the systematic separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

In the context of Jaspamide E research, this technique has been instrumental. The process typically begins with the collection of a marine sponge, such as from the genus Jaspis. thieme-connect.com A crude methanolic extract of the sponge is first prepared, which then undergoes a series of fractionation steps. thieme-connect.com For instance, the crude extract can be partitioned between different solvents of varying polarity, such as hexane, ethyl acetate (B1210297), and water, to yield distinct fractions. rsc.orgresearchgate.net

Each of these fractions is then assessed for its cytotoxic activity against various cancer cell lines. thieme-connect.comrsc.org The fraction demonstrating the most potent bioactivity, often the ethyl acetate fraction in the case of jaspamides, is selected for further purification. thieme-connect.comrsc.org This subsequent purification is typically achieved through chromatographic techniques, such as column chromatography, leading to the isolation of individual compounds like this compound and its congeners. thieme-connect.comrsc.org The structures of these isolated compounds are then elucidated using spectroscopic methods. thieme-connect.com This targeted approach ensures that the chemical investigation is focused on the most promising and biologically relevant molecules within a complex natural extract. mdpi.com

In Vitro Assays for Microfilament Disruption and Actin Polymerization

The cytotoxic effects of this compound and its analogs are largely attributed to their ability to disrupt the actin cytoskeleton. researchgate.netnih.gov Researchers employ various in vitro assays to investigate and quantify this activity.

Microfilament Disruption Assays: These assays are designed to observe the effects of a compound on the organization of the actin cytoskeleton within cells. nih.gov Cell lines such as HCT-116 and HeLa are commonly used for this purpose. researchgate.netnih.gov The cells are treated with the compound of interest, and the actin microfilaments are then visualized using fluorescently labeled phalloidin (B8060827), which binds specifically to F-actin. ashpublications.org The degree of microfilament disruption, such as the loss of stress fibers or the formation of actin aggregates, is then assessed. nih.govashpublications.org

Actin Polymerization Assays: These assays directly measure the effect of a compound on the polymerization of actin monomers (G-actin) into filamentous actin (F-actin). mdpi.com A common method utilizes pyrene-labeled actin. cytoskeleton.com Monomeric pyrene-actin exhibits low fluorescence, but upon polymerization into F-actin, its fluorescence intensity increases significantly. cytoskeleton.com This change in fluorescence can be monitored over time using a fluorometer to determine the rate and extent of actin polymerization. cytoskeleton.com These assays have shown that jaspamides can induce actin polymerization and stabilize F-actin, competitively inhibiting the binding of phalloidin. mdpi.com

These in vitro assays are crucial for understanding the mechanism of action of this compound and for structure-activity relationship (SAR) studies, where the activity of various analogs is compared to identify key structural features required for bioactivity. nih.gov

Cellular Impedance Technology for Monitoring Cell Function

Cellular impedance technology offers a non-invasive, label-free, and real-time method for monitoring cellular functions such as viability, proliferation, adhesion, and morphology. ols-bio.comnih.gov This technology utilizes microelectrodes embedded in the bottom of cell culture plates to measure the impedance of an electrical current passed through the cell culture. ols-bio.comaxionbiosystems.com The presence and behavior of adherent cells on these electrodes impede the current flow, leading to a measurable change in impedance, often expressed as a Cell Index. ols-bio.comnih.gov

In the study of this compound, cellular impedance technology, such as the xCELLigence system, has been used to monitor the viability of cells in real-time. nih.gov For instance, when human cardiomyocytes were treated with jaspamide, a dose- and time-dependent decrease in the Cell Index was observed, indicating a reduction in cell viability. nih.gov This technology allows for the continuous monitoring of cellular responses to a compound over extended periods, providing detailed kinetic information. axionbiosystems.comnih.gov The data generated can be used to calculate metrics such as the IC50 value, which represents the concentration of a compound that reduces the Cell Index by 50% at a given time point. nih.gov

Patch Clamp Electrophysiology for Ion Channel Characterization

Patch clamp electrophysiology is a powerful technique used to study the properties of ion channels in the cell membrane. plymsea.ac.ukwikipedia.orgleica-microsystems.com It allows for the recording of ionic currents flowing through single or multiple ion channels, providing insights into their function and regulation. wikipedia.orgmoleculardevices.com The technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, electrically isolating a "patch" of the membrane. leica-microsystems.com

This methodology has been employed to investigate the effects of jaspamides on cardiac ion channels. nih.gov In one study, an automated patch clamp system was used to evaluate the effect of jaspamide on a panel of 12 different cardiac ion channels expressed in mammalian cell lines like CHO or HEK293. nih.gov The results revealed that jaspamide significantly inhibited the activity of several cardiac ion channels, most notably the Kv1.5 potassium channel, with 98.5% inhibition at a concentration of 10 μM. nih.govebi.ac.uk It also affected other channels, including Cav1.2, Cav3.2, and HCN2, while having a minimal effect on the hERG (Kv11.1) channel. nih.govebi.ac.uk These findings suggest a potential mechanism for the cardiotoxicity observed with jaspamide, as the proper functioning of these ion channels is crucial for normal cardiac rhythm. nih.gov

Confocal Laser Scanning Microscopy (CLSM) for Cytoskeletal Imaging

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled specimens. rwth-aachen.denih.gov It works by using a focused laser beam to excite fluorescence in a specific focal plane, while a pinhole aperture rejects out-of-focus light, resulting in sharp, detailed images. rwth-aachen.de

In this compound research, CLSM is a critical tool for visualizing the effects of the compound on the cellular cytoskeleton. ashpublications.orgresearchgate.net To achieve this, cells are typically treated with jaspamide and then stained with fluorescent probes that specifically bind to cytoskeletal components. For instance, rhodamine-phalloidin (B2604369) can be used to label F-actin, allowing for the visualization of the actin filament network. ashpublications.org

Using CLSM, researchers have observed that jaspamide induces a dose- and time-dependent reorganization and aggregation of actin in various cell types, including HL-60 cells and human monocytes. ashpublications.org This detailed imaging provides direct visual evidence of the microfilament disruption caused by jaspamide, corroborating the findings from in vitro assays. ashpublications.org CLSM allows for the detailed analysis of changes in cell morphology and the spatial distribution of cytoskeletal proteins in response to compound treatment. researchgate.net

Mass Spectrometry-Based Identification and Characterization (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. rsc.org It combines the separation capabilities of liquid chromatography with the sensitive detection and structural analysis of tandem mass spectrometry. rsc.org

This methodology has been instrumental in the identification and characterization of this compound and its analogs from natural sources like the marine sponge Jaspis diastra. rsc.org An LC-MS/MS approach allows for the detection and identification of these compounds directly within the crude sponge extracts. rsc.org By interpreting the fragmentation patterns of the molecules in the tandem mass spectrometer and comparing them to known standards or proposed fragmentation pathways, researchers can confidently identify jaspamides and their various congeners. rsc.orgresearchgate.net For example, specific jaspamide analogs have been identified in hexane, ethyl acetate, and methanol (B129727) extracts of Jaspis diastra using this technique. rsc.org The purity of isolated jaspamide can also be determined by analytical HPLC, often in conjunction with LC-MS/MS. rsc.org

Future Directions in Jaspamide E Research

Exploration of Undiscovered Biosynthetic Pathways for Jaspamide E Variants

The biosynthesis of jaspamides (jasplakinolides) has recently been traced to symbiotic bacteria within marine sponges. Specifically, a candidate bacterial genus, Jaspinella sp. (of the Tectomicrobia phylum), has been identified as harboring the biosynthetic gene cluster (BGC) responsible for producing the jaspamide scaffold. acs.orgfigshare.com This "jas" gene cluster features a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, which is consistent with the peptide-polyketide structure of the molecule. acs.org

Future research will likely focus on leveraging this discovery to find novel jaspamide variants. Key research avenues include:

Genome Mining: Employing genome mining tools, such as antiSMASH, on metagenomic data from diverse marine sponge microbiomes can uncover novel "jas-like" BGCs. researchgate.net Variations in these clusters, such as mutations or different domain arrangements in the PKS or NRPS genes, could lead to the production of new, naturally occurring jaspamide analogues with potentially unique properties. acs.orgresearchgate.net

Heterologous Expression: Expressing identified BGCs from uncultivated symbionts in a culturable host organism could enable the production and characterization of previously inaccessible jaspamide variants. researchgate.net

Combinatorial Biosynthesis: The genetic engineering of the "jas" biosynthetic pathway offers a powerful strategy to create "unnatural" natural products. uni-saarland.de By altering the enzymatic machinery, for example, by swapping specific domains of the NRPS or PKS modules, researchers could rationally design and produce novel analogues with modified ring sizes, altered amino acid components, or different polyketide moieties.

Development of Novel and More Efficient Total Synthesis Strategies for Complex Analogues

The complex, stereochemically rich structure of the jaspamides has made them a compelling target for total synthesis since their discovery. researchgate.netingentaconnect.com Existing strategies have provided access to the natural product and several analogues, establishing a foundation for future synthetic endeavors.

| Synthesis Strategy | Key Features | References |

| Macrolactonization-Centered | Relies on forming the large lactone ring as a key macrocyclization step to finalize the core structure. | researchgate.netingentaconnect.com |

| Ring-Closing Metathesis (RCM) | Employs powerful ruthenium-based catalysts to form the macrocycle via an olefin metathesis reaction, often after solid-phase synthesis of the linear precursor. | researchgate.netthieme-connect.com |

| Diverted Total Synthesis (DTS) | Utilizes a common intermediate from a main synthetic route to branch off and create a library of structurally diverse analogues. | researchgate.net |

Future development in this area will aim to overcome the limitations of current routes, which can be lengthy and low-yielding, to enable the rapid and efficient production of complex analogues for extensive structure-activity relationship (SAR) studies. rsc.org Key goals include:

Novel Catalytic Methods: Incorporating new, highly selective catalytic methods to install the multiple stereocenters with greater precision and fewer steps. thieme-connect.com

Flexible and Divergent Approaches: Creating synthetic routes that are highly flexible, allowing for late-stage diversification. This would enable the systematic modification of every component of the jaspamide scaffold—the β-tyrosine unit, the alanine (B10760859) residue, the bromo-tryptophan moiety, and the polyketide chain—to thoroughly probe the pharmacophore and develop "supernatural products" with improved potency, selectivity, or metabolic stability. nih.govrsc.org

Discovery and Characterization of Additional Molecular Targets Beyond Actin

While the stabilization of F-actin is the most well-documented activity of the jaspamides, emerging evidence suggests that their biological effects are not limited to this single target. nih.govnih.gov A significant future direction is the systematic identification and characterization of these off-target interactions, which could explain some of the compound's broader biological profile and toxicities.

A pivotal study revealed that jaspamide impacts the function of several cardiac ion channels, an activity entirely distinct from its effects on the cytoskeleton. researchgate.netnih.gov This finding opens up a new field of inquiry into the molecule's potential as an ion channel modulator.

| Ion Channel | Percent Inhibition by 10 µM Jaspamide | Cell Line |

| Kv1.5 | 98.5% | CHO |

| Cav1.2 | 50.1% | HEK293 |

| Cav3.2 | 41.5% | HEK293 |

| HCN2 | 33.3% | HEK293 |

| Kv11.1 (hERG) | 11.4% | HEK293 |

| Data sourced from patch clamp assays on single mammalian cells expressing specific cardiac ion channels. nih.gov |

Future research should build on these findings by:

Unbiased Target Identification: Using chemoproteomic approaches, such as affinity chromatography with immobilized jaspamide analogues, coupled with mass spectrometry to pull down and identify binding partners from cell lysates in an unbiased manner.